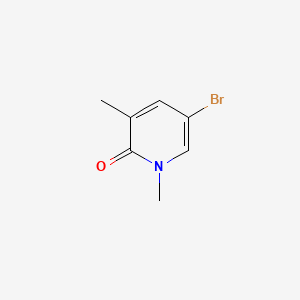
5-Bromo-1,3-dimethyl-2-pyridone
概要
説明
5-Bromo-1,3-dimethyl-2-pyridone is a heterocyclic organic compound with the molecular formula C₇H₈BrNO. It is a derivative of 2-pyridone, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atoms at the 1 and 3 positions are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2-pyridone typically involves the bromination of 1,3-dimethyl-2-pyridone. One common method is the reaction of 1,3-dimethyl-2-pyridone with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds via electrophilic substitution, where the bromine atom replaces the hydrogen atom at the 5-position of the pyridone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-Bromo-1,3-dimethyl-2-pyridone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as alkyl halides or acyl chlorides are used, and the reactions are typically conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent.
Condensation Reactions: These reactions often require the use of catalysts, such as acids or bases, and are carried out in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1,3-dimethyl-2-pyridone derivatives, while addition reactions with alkyl halides can produce alkylated pyridone derivatives.
科学的研究の応用
5-Bromo-1,3-dimethyl-2-pyridone has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of biologically active molecules.
Material Science: It is employed in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets.
作用機序
The mechanism of action of 5-Bromo-1,3-dimethyl-2-pyridone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridone ring play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, depending on the nature of the target and the specific interactions involved.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-pyridone: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.
5-Chloro-1,3-dimethyl-2-pyridone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
5-Fluoro-1,3-dimethyl-2-pyridone: Contains a fluorine atom at the 5-position, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness
5-Bromo-1,3-dimethyl-2-pyridone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
5-bromo-1,3-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHHXNZKBMALIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51417-13-1 | |
| Record name | 5-BROMO-1,3-DIMETHYLPYRIDIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
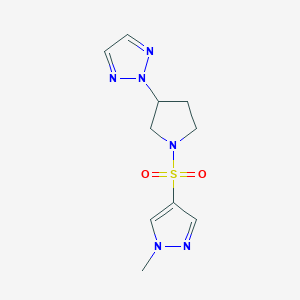
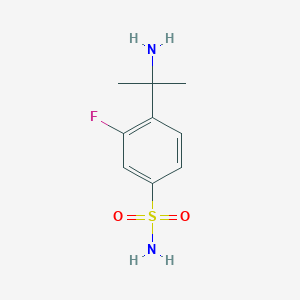

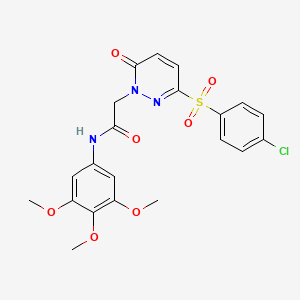
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
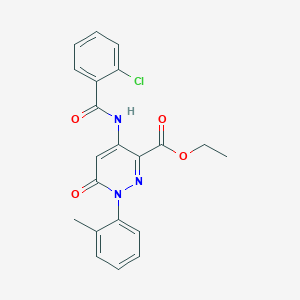
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
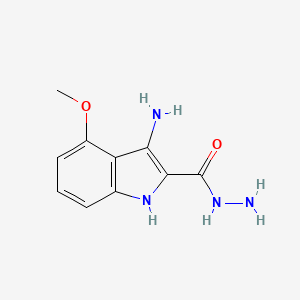
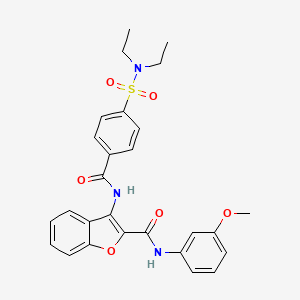
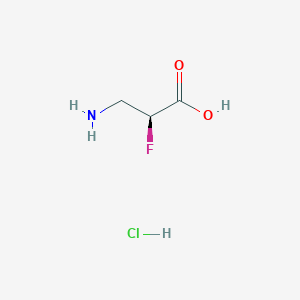

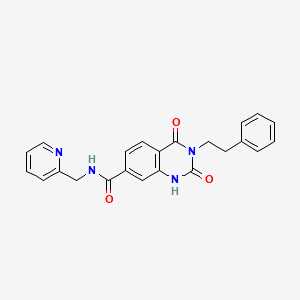
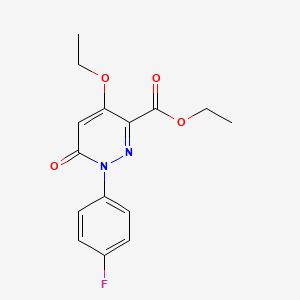
![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate](/img/structure/B2401766.png)
